

TNG348: An In-Depth Technical Guide to its In Vitro Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: TNG348
Cat. No.: B15136822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG348 is a potent and selective, orally bioavailable allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] This deubiquitinating enzyme plays a critical role in DNA damage repair, particularly in the Fanconi anemia and translesion synthesis pathways.[3] **TNG348**'s mechanism of action centers on the inhibition of USP1, leading to the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][4] This disruption of DNA repair processes induces synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations.[2][5] Preclinical data demonstrates that **TNG348** exhibits selective cytotoxicity in these cancer cell lines and acts synergistically with PARP inhibitors, even in models with acquired PARP inhibitor resistance.[2][4][6] Although clinical development was discontinued due to liver toxicity, the preclinical and mechanistic data for **TNG348** provide a strong rationale for the continued exploration of USP1 as a therapeutic target.[5][7]

Quantitative Pharmacodynamic Data

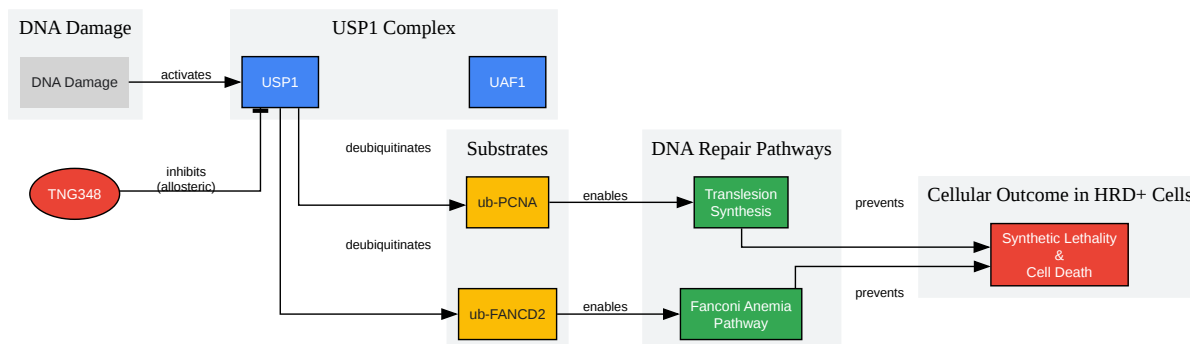
The in vitro activity of **TNG348** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter	Value	Assay Conditions	Reference
USP1 Inhibition IC50	98.5 nmol/L	Biochemical assay with Ub-Rhod-110 substrate	[5]
ub-PCNA Induction IC50	98.6 nmol/L	AlphaLISA in MDA-MB-436 cells	[4][8]

Cell Line	Genotype	Effect	Concentration	Reference
MDA-MB-436	BRCA1 mutant	Dose-dependent accumulation of ub-PCNA and ub-FANCD2	Not specified	[4]
BRCA1/2 mutant cell lines	BRCA1/2 mutant	Selective cytotoxicity	30 nM, 300 nM	[1]
Breast and Ovarian cancer cell lines	BRCA1/2 mutant and HRD+	Loss of viability	Not specified	[2]

Signaling Pathway and Mechanism of Action

TNG348 functions as an allosteric inhibitor of the USP1-UAF1 complex. By binding to a cryptic pocket on USP1, it prevents the deubiquitination of its key substrates, PCNA and FANCD2.[5] The accumulation of monoubiquitinated PCNA (ub-PCNA) is a critical pharmacodynamic biomarker of **TNG348** activity.[4] This accumulation disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[5][7] In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inability to properly repair DNA damage via homologous recombination, coupled with the **TNG348**-mediated disruption of TLS, leads to synthetic lethality and cell death.[5]



[Click to download full resolution via product page](#)

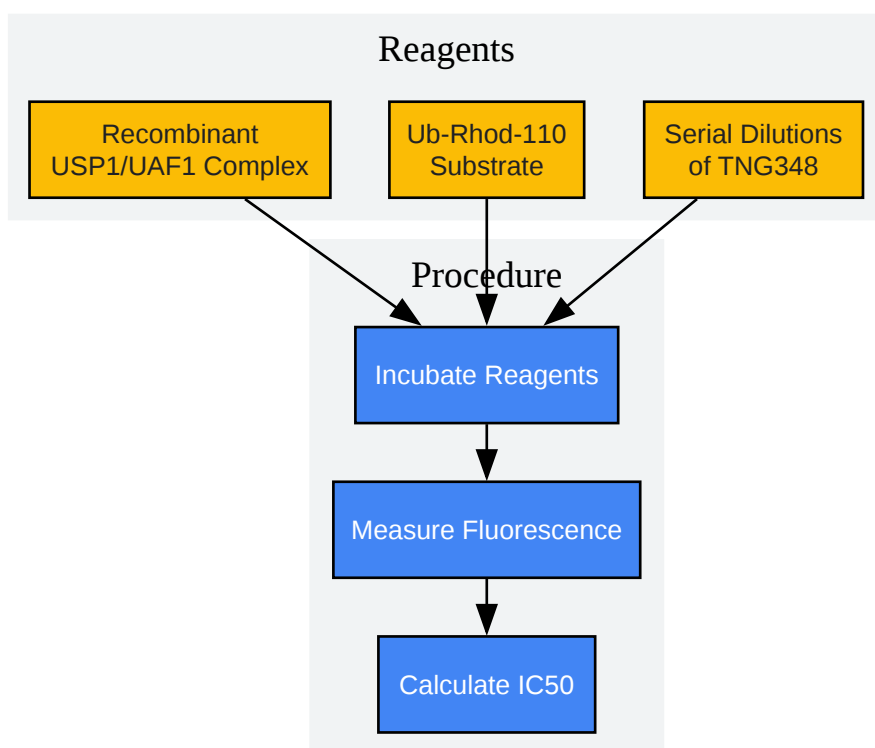
Caption: Mechanism of action of **TNG348**.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.

USP1 Inhibition Assay

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of **TNG348** against the USP1/UAF1 complex.



[Click to download full resolution via product page](#)

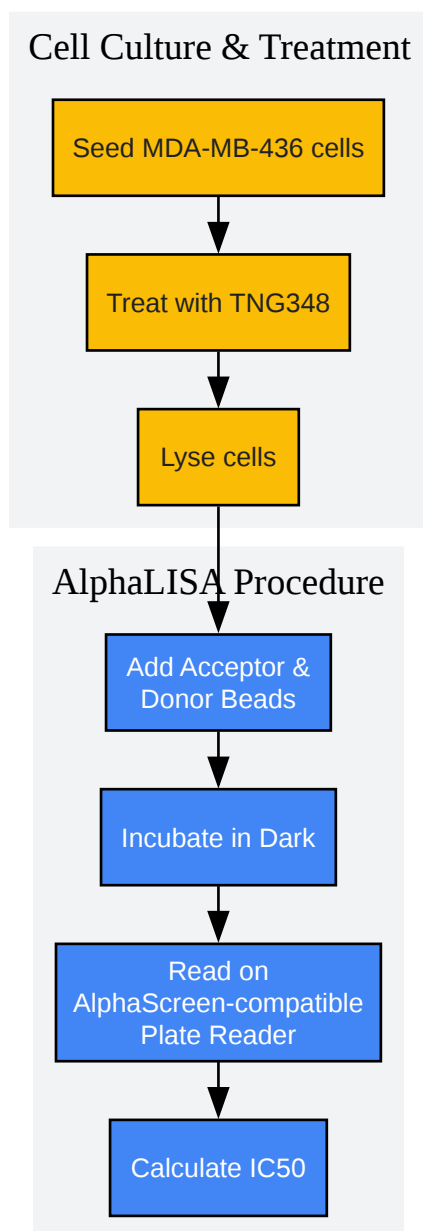
Caption: Workflow for the USP1 inhibition assay.

Protocol:

- Recombinant USP1/UAF1 complex is incubated with a fluorescent ubiquitin substrate, such as Ub-Rhodamine-110.
- Serial dilutions of **TNG348** are added to the reaction mixture.
- The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
- The fluorescence intensity, which is proportional to the deubiquitinating activity of USP1, is measured using a plate reader.
- The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular ub-PCNA AlphaLISA Assay

An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is employed to quantify the levels of ubiquitinated PCNA in cells following treatment with **TNG348**.



[Click to download full resolution via product page](#)

Caption: Workflow for the cellular ub-PCNA AlphaLISA assay.

Protocol:

- MDA-MB-436 cells are seeded in multi-well plates and allowed to adhere.
- Cells are treated with a range of concentrations of **TNG348** for a specified duration.
- Following treatment, the cells are lysed to release cellular proteins.
- The cell lysate is incubated with AlphaLISA acceptor beads conjugated to an anti-PCNA antibody and donor beads conjugated to an anti-ubiquitin antibody.
- In the presence of ub-PCNA, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.
- The signal is measured using an AlphaScreen-compatible plate reader.
- The IC50 for ub-PCNA induction is determined from the dose-response curve.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with **TNG348**.

Protocol:

- Breast and ovarian cancer cell lines, including those with and without BRCA1/2 mutations, are seeded at low density in multi-well plates.
- Cells are treated with serial dilutions of **TNG348**.
- The cells are incubated for a period of 10-21 days to allow for colony formation.
- Colonies are fixed and stained with crystal violet.
- The number and area of colonies are quantified to determine the dose-dependent effect of **TNG348** on cell survival.
- The area under the dose-response curve (AUC) is calculated to compare the sensitivity of different cell lines.[4]

Western Blotting for Pharmacodynamic Markers

Western blotting is used to qualitatively and semi-quantitatively assess the levels of ubiquitinated proteins.

Protocol:

- Cells are treated with **TNG348** as described for the AlphaLISA assay.
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for PCNA, FANCD2, and USP1.
- Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
- An increase in the molecular weight of PCNA and FANCD2 bands indicates an accumulation of their ubiquitinated forms. A reduction in the autocleaved fragment of USP1 can also be observed.[4]

Conclusion

The in vitro pharmacodynamic profile of **TNG348** demonstrates its potent and selective inhibition of USP1, leading to the accumulation of key DNA damage response proteins. This mechanism translates to selective cytotoxicity in cancer cells with homologous recombination deficiency. The detailed experimental protocols provided herein offer a framework for the further investigation of USP1 inhibitors and their potential as targeted cancer therapeutics. While the clinical development of **TNG348** has been halted, the compelling preclinical data underscore the promise of USP1 inhibition as a therapeutic strategy, particularly in combination with PARP inhibitors, for HRD-positive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. tangotx.com \[tangotx.com\]](https://www.tangotx.com)
- [3. Facebook \[cancer.gov\]](https://www.facebook.com/cancer.gov)
- [4. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [5. aacrjournals.org \[aacrjournals.org\]](https://www.aacrjournals.org)
- [6. tangotx.com \[tangotx.com\]](https://www.tangotx.com)
- [7. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [8. aacrjournals.org \[aacrjournals.org\]](https://www.aacrjournals.org)
- To cite this document: BenchChem. [TNG348: An In-Depth Technical Guide to its In Vitro Pharmacodynamics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15136822/docs#tng348-an-in-depth-technical-guide-to-its-in-vitro-pharmacodynamics\]](https://www.benchchem.com/product/b15136822/docs#tng348-an-in-depth-technical-guide-to-its-in-vitro-pharmacodynamics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)